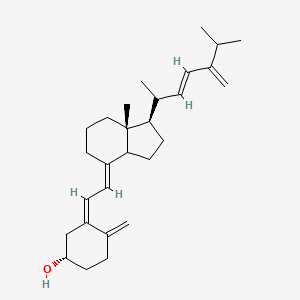

24-Methylene Vitamin D2

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H42O |

|---|---|

Molecular Weight |

394.6 g/mol |

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(E)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H42O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19,22,25-27,29H,3-4,7-8,11,14-18H2,1-2,5-6H3/b10-9+,23-12+,24-13-/t22?,25-,26+,27?,28+/m0/s1 |

InChI Key |

FARYKFGOJOTADM-FWLDHIKKSA-N |

Isomeric SMILES |

CC(C)C(=C)/C=C/C(C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

Canonical SMILES |

CC(C)C(=C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origin of Product |

United States |

Metabolic Transformations and Enzymatic Processing of 24 Methylene Vitamin D2

Primary Hydroxylation Pathways

The initial steps in the bioactivation of vitamin D2 involve sequential hydroxylations that convert the inert vitamin into its hormonally active form.

Hepatic 25-Hydroxylation of Vitamin D2 by Cytochrome P450 Enzymes (CYP2R1, CYP27A1)

The first activation step for vitamin D2 occurs predominantly in the liver, where it undergoes hydroxylation at the 25th carbon position to form 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form of vitamin D. nih.gov This reaction is catalyzed by two key mitochondrial cytochrome P450 enzymes: CYP2R1 and CYP27A1. nih.govresearchgate.net

CYP2R1 is considered the principal vitamin D 25-hydroxylase. nih.govoup.com Studies using heterologous expression systems have shown that CYP2R1 efficiently catalyzes the 25-hydroxylation of both vitamin D2 and vitamin D3 at similar rates. nih.gov Its critical role is underscored by the fact that mutations in the human CYP2R1 gene can lead to an inherited form of vitamin D deficiency. oup.com In contrast, CYP27A1, also known as sterol 27-hydroxylase, is a low-affinity, high-capacity enzyme with broader substrate specificity, playing a key role in bile acid formation. nih.gov While it can 25-hydroxylate vitamin D3, its contribution to vitamin D2 hydroxylation is less established, and mutations in CYP27A1 primarily affect bile acid synthesis without significantly impacting vitamin D metabolism. nih.gov

| Enzyme | Primary Location | Substrate(s) | Role in Vitamin D2 Metabolism |

| CYP2R1 | Liver (microsomal) | Vitamin D2, Vitamin D3 | Major enzyme for 25-hydroxylation, converting Vitamin D2 to 25(OH)D2. nih.govoup.com |

| CYP27A1 | Liver (mitochondrial) | Broad (including sterols) | Minor role in Vitamin D 25-hydroxylation; primarily involved in bile acid synthesis. nih.govnih.gov |

Renal 1α-Hydroxylation of 25-Hydroxyvitamin D2 by CYP27B1

Following its synthesis in the liver and release into circulation, 25(OH)D2 is transported to the kidneys for the second activation step. In the proximal tubules of the kidney, the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) catalyzes the hydroxylation of 25(OH)D2 at the 1α-position. uniprot.orguniprot.orgwikipedia.org This reaction produces 1α,25-dihydroxyvitamin D2 (1,25(OH)2D2), the biologically active hormonal form of vitamin D2. uniprot.org

CYP27B1 is the rate-limiting enzyme in the activation of vitamin D. uniprot.orguniprot.org Its expression is tightly regulated by factors such as parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and serum calcium and phosphate (B84403) levels, ensuring that the production of active vitamin D hormone is matched to the body's physiological needs. mayoclinic.orgmcgill.ca In addition to the kidney, CYP27B1 is also expressed in various extrarenal tissues, including immune cells and parathyroid glands, where locally produced 1,25(OH)2D2 may exert paracrine functions. wikipedia.orgmcgill.canih.gov

Side-Chain Hydroxylation and Catabolism via CYP24A1

To prevent excessive hormonal action, both the precursor 25(OH)D2 and the active hormone 1,25(OH)2D2 are targeted for inactivation and degradation. This catabolic process is primarily initiated by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene. wikipedia.orgresearchgate.net

24-Hydroxylation of 25-Hydroxyvitamin D2 to 24,25-Dihydroxyvitamin D2

The CYP24A1 enzyme hydroxylates 25-hydroxyvitamin D2 at the C24 position, producing 24,25-dihydroxyvitamin D2 (24,25(OH)2D2). researchgate.net This metabolite is considered largely inactive and represents the initial step in a pathway that ultimately leads to the excretion of vitamin D metabolites. researchgate.net The expression of CYP24A1 is induced by sufficient levels of active vitamin D, forming a negative feedback loop that tightly controls vitamin D hormone levels. researchgate.net

24-Hydroxylation of 1,25-Dihydroxyvitamin D2 to 1,24,25-Trihydroxyvitamin D2

CYP24A1 also targets the active hormone 1,25(OH)2D2 for catabolism. It catalyzes the hydroxylation at the C24 position to form 1,24,25-trihydroxyvitamin D2 (1,24,25(OH)3D2). researchgate.net This action effectively inactivates the vitamin D2 hormone. nih.gov Research on human CYP24A1 reveals a complex metabolic pathway where 1,25(OH)2D2 is converted into at least 10 different metabolites. nih.gov The process can involve further hydroxylations and cleavage of the side chain, leading to the formation of products like 24-oxo-25,26,27-trinor-1α(OH)D2, which ensures efficient deactivation of the active hormone. nih.govnih.gov

Differential Activity of CYP24A1 Towards Vitamin D2 and D3 Substrates

The CYP24A1 enzyme metabolizes both vitamin D2 and vitamin D3 derivatives, but with notable differences in efficiency. wikipedia.org Kinetic studies comparing the metabolism of D2 and D3 forms by human CYP24A1 have revealed important distinctions.

The catalytic efficiency (kcat/Km) of CYP24A1 for the initial hydroxylation of 25(OH)D2 is similar to that for 25(OH)D3. researchgate.netnih.gov This suggests that at low substrate concentrations, the rate of inactivation for both precursors is comparable, supporting the idea that vitamins D2 and D3 can be equally effective in maintaining serum 25(OH)D levels. researchgate.netnih.gov

However, a significant difference is observed in the metabolism of the active forms. The catalytic efficiency for 1,25(OH)2D3 is almost double that for 1,25(OH)2D2. nih.gov This indicates a lower rate of inactivation for 1,25(OH)2D2 at low concentrations, suggesting it may have increased metabolic stability in the body compared to its D3 counterpart. nih.gov Despite these kinetic differences, studies in mice have shown that dietary D2 or D3 did not significantly alter the renal mRNA expression of Cyp24a1. nih.govcore.ac.uk

| Substrate | Relative Catalytic Efficiency (kcat/Km) of Human CYP24A1 | Implication |

| 25-hydroxyvitamin D2 (25(OH)D2) | Similar to 25(OH)D3 researchgate.netnih.gov | Similar rates of inactivation at low concentrations. nih.gov |

| 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) | Approximately half that of 1,25(OH)2D3 nih.gov | Lower rate of inactivation, suggesting increased metabolic stability. nih.gov |

Alternative 23-Hydroxylase Activity of CYP24A1 Leading to Lactone Formation

The cytochrome P450 enzyme CYP24A1 is the key catalyst in the inactivation of vitamin D metabolites, including those of the Vitamin D₂ family. medlineplus.gov While its primary catabolic role involves the C-24 oxidation pathway, CYP24A1 also exhibits 23-hydroxylase activity. nih.govwikipedia.org This alternative pathway initiates with the hydroxylation of 1α,25-dihydroxyvitamin D₂ (the active form of Vitamin D₂) at the C-23 position.

This initial step is followed by subsequent enzymatic modifications that culminate in the formation of a 1α,25-dihydroxyvitamin D₂-26,23-lactone. nih.govoup.com This lactonization effectively renders the vitamin D molecule biologically inactive. The balance between the C-24 oxidation pathway and the C-23 hydroxylation pathway can be species-dependent. nih.gov In humans, the enzyme possesses both capabilities, providing a comprehensive system for deactivating the potent 1,25(OH)₂D₂ hormone. nih.gov

Terminal Catabolic Steps to Calcitroic Acid

The predominant pathway for the inactivation of 1α,25-dihydroxyvitamin D₂ is the C-24 oxidation pathway, also mediated by the multi-functional enzyme CYP24A1. wikipedia.orgwikipedia.org This multi-step process involves a series of sequential oxidation reactions at the C-24 and C-23 positions of the side chain. nih.gov

The cascade ultimately leads to the cleavage of the side chain and the formation of calcitroic acid (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D₃), a water-soluble end-product. wikipedia.orgnih.gov The identity of calcitroic acid as the major terminal metabolite of 1α,25-dihydroxyvitamin D₂ has been confirmed in various systems, including perfused rat kidneys and cell cultures. nih.gov Its formation signifies the final step in the catabolic process, preparing the vitamin D metabolite for excretion, primarily through bile. wikipedia.orgresearchgate.net

Alternative Metabolic Pathways

Beyond the canonical activation and CYP24A1-mediated catabolic pathways, Vitamin D₂ can be metabolized through alternative routes involving other cytochrome P450 enzymes.

Cytochrome P450scc (CYP11A1)-Mediated Conversions of Vitamin D₂

An important alternative metabolic route for Vitamin D₂ is initiated by the cytochrome P450scc enzyme (CYP11A1), which is traditionally known for its role in steroidogenesis, converting cholesterol to pregnenolone. nih.govnih.govmdpi.com This enzyme, located in the inner mitochondrial membrane, can hydroxylate Vitamin D₂ without cleaving its side chain. nih.govmdpi.com This pathway represents a non-canonical route of vitamin D metabolism, generating novel metabolites with their own distinct biological activities. nih.gov The expression of CYP11A1 is not limited to steroidogenic tissues and has been identified in various peripheral organs, including the skin. mdpi.com

Formation of 20-Hydroxyvitamin D₂ and 17,20-Dihydroxyvitamin D₂

In a reconstituted system using purified CYP11A1, Vitamin D₂ is converted into two primary products: 20-hydroxyvitamin D₂ and 17,20-dihydroxyvitamin D₂. nih.govnih.gov Nuclear Magnetic Resonance (NMR) analyses have been used to identify these derivatives definitively. nih.gov Further studies have shown that CYP11A1 can catalyze three sequential hydroxylations of Vitamin D₂, producing not only 20-hydroxyvitamin D₂ and 17,20-dihydroxyvitamin D₂ but also 17,20,24-trihydroxyvitamin D₂. nih.gov

Initial studies on the biological activity of these novel metabolites revealed that they could inhibit DNA synthesis in human keratinocytes to a greater extent than the parent Vitamin D₂ compound. nih.govnih.gov Specifically, 17,20-dihydroxyvitamin D₂ was found to significantly stimulate the transcriptional activity of the involucrin (B1238512) promoter, a marker for keratinocyte differentiation. nih.govnih.gov

| Metabolite | Production Rate (mol·min⁻¹·mol⁻¹ P450scc) |

|---|---|

| 20-Hydroxyvitamin D₂ | 0.34 nih.govnih.gov |

| 17,20-Dihydroxyvitamin D₂ | 0.13 nih.govnih.gov |

Factors Influencing Metabolic Rates

The rate at which Vitamin D₂ and its metabolites are processed is determined by the specificity and affinity of the enzymes involved.

Enzyme Specificity and Affinity for 24-Methylene Vitamin D₂ and its Metabolites

The efficiency of enzymatic conversion is often described by the Michaelis-Menten constant (Kₘ) and the catalytic efficiency (kcat/Kₘ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

CYP24A1: Studies comparing the metabolism of Vitamin D₂ and Vitamin D₃ metabolites by human CYP24A1 have revealed important differences. The catalytic efficiency (kcat/Kₘ) for the initial hydroxylation of 25-hydroxyvitamin D₂ (25(OH)D₂) was found to be similar to that for 25-hydroxyvitamin D₃ (25(OH)D₃), suggesting they are inactivated at comparable rates at low concentrations. nih.govresearchgate.net However, the kcat/Kₘ value for 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) was nearly double that for 1α,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂). This indicates a lower rate of inactivation for the active form of Vitamin D₂, suggesting it may have increased metabolic stability in the body. nih.govresearchgate.net

| Substrate | Catalytic Efficiency (kcat/Kₘ) Comparison |

|---|---|

| Vitamin D₂ | Hydroxylated with a kcat/Kₘ 5-fold lower than cholesterol. nih.gov |

| 20-Hydroxyvitamin D₂ | Hydroxylated with a similar kcat/Kₘ to Vitamin D₂. nih.gov |

| 17,20-Dihydroxyvitamin D₂ | Hydroxylated with a lower kcat/Kₘ than Vitamin D₂. nih.gov |

Impact of Side Chain Structure (C24 Methyl and C22-C23 Double Bond) on Enzyme-Substrate Interactions

The unique structural features of the 24-Methylene Vitamin D2 (a common descriptor for Vitamin D2 or ergocalciferol) side chain, specifically the methyl group at position C24 and the double bond between carbons C22 and C23, significantly influence its interaction with metabolic enzymes, leading to a distinct metabolic profile compared to Vitamin D3. nih.gov These structural differences alter the substrate's affinity for and processing by key enzymes in the vitamin D metabolic pathway, most notably the catabolic enzyme CYP24A1. nih.gov

The metabolism of the active forms of Vitamin D2, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂), is handled differently by the enzyme CYP24A1 than its Vitamin D3 counterpart, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), precisely because of the C24 methyl group and the C22-C23 double bond. nih.gov Research into the metabolism of Vitamin D2 compounds has indicated that the C24 methyl group is a key determinant in the different metabolic pathways observed in target cells when compared to Vitamin D3 compounds. researchgate.net

Studies utilizing human CYP24A1 have elucidated the specific metabolic steps for Vitamin D2 metabolites. The initial and primary step in the side chain oxidation of both 25-hydroxyvitamin D2 (25(OH)D₂) and 1,25(OH)₂D₂ is hydroxylation at the C24R position. nih.gov Following this initial hydroxylation, further oxidation can occur at other positions, such as C26 or C28, or the side chain can be cleaved between C24 and C25. nih.gov

Detailed kinetic analyses comparing the enzymatic efficiency of human CYP24A1 towards Vitamin D2 and Vitamin D3 metabolites have provided quantitative insights into these differences. The catalytic efficiency, represented by the kcat/Km ratio, reveals how effectively the enzyme converts a substrate to a product.

Interestingly, the catalytic efficiency of CYP24A1 for the initial hydroxylation of 25(OH)D₂ is comparable to that for 25-hydroxyvitamin D3 (25(OH)D₃). This suggests that at low substrate concentrations, the inactivation of these two precursors occurs at similar rates. nih.gov

However, a significant difference is observed in the metabolism of the hormonally active forms. The kcat/Km value for 1,25(OH)₂D₃ is nearly twice that for 1,25(OH)₂D₂. nih.gov This indicates a reduced rate of inactivation for 1,25(OH)₂D₂ at low substrate concentrations, which may contribute to its increased metabolic stability in the body. nih.gov

The data from these kinetic studies underscore the profound impact of the side chain structure on enzyme-substrate interactions. The presence of the C24 methyl group and the C22-C23 double bond in this compound and its metabolites alters their fit within the active site of CYP24A1, thereby affecting the rate of their catabolism.

| Substrate | Catalytic Efficiency (kcat/Km) | Implication |

|---|---|---|

| 25-hydroxyvitamin D2 (25(OH)D₂) | Similar to 25(OH)D₃ | Similar rates of inactivation at low substrate concentrations. nih.gov |

| 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) | Approximately half that of 1,25(OH)₂D₃ | Lower rate of inactivation, suggesting increased metabolic stability in vivo. nih.gov |

Molecular and Cellular Mechanisms of 24 Methylene Vitamin D2 and Its Metabolites

Vitamin D Receptor (VDR) Binding and Activation

The cornerstone of 24-Methylene Vitamin D2's biological activity lies in the ability of its dihydroxylated form to bind to and activate the Vitamin D Receptor. This interaction is a highly specific process that triggers a cascade of molecular events, ultimately leading to changes in gene expression.

Affinity and Specificity of 1,25-Dihydroxyvitamin D2 for the VDR

The active form of vitamin D2, 1,25-dihydroxyvitamin D2 (ercalcitriol), is a potent agonist for the Vitamin D Receptor. nih.gov While structurally similar to its vitamin D3 counterpart, 1,25-dihydroxyvitamin D3, there are subtle differences in their side chains that can influence their interaction with the VDR. frontiersin.org The side chain of 1,25-dihydroxyvitamin D2 contains a double bond between carbons 22 and 23 and a methyl group at carbon 24. frontiersin.org These structural distinctions can affect the binding affinity for the VDR. frontiersin.org Generally, the vitamin D3 form is considered to have a slightly better affinity for the VDR. frontiersin.org

The binding of 1,25-dihydroxyvitamin D2 to the VDR is a high-affinity interaction, crucial for initiating its biological effects. mdpi.com This binding occurs within a specific ligand-binding pocket of the VDR protein. mdpi.com The specificity of this interaction ensures that only molecules with the correct three-dimensional shape and chemical properties can effectively activate the receptor.

| Compound | Relative Binding Affinity for VDR |

|---|---|

| 1,25-Dihydroxyvitamin D3 | High |

| 1,25-Dihydroxyvitamin D2 | Slightly lower than D3 form |

| 25-Hydroxyvitamin D3 | 100- to 1,000-fold lower than 1,25(OH)2D3 mdpi.com |

Role of VDR as a Nuclear Transcription Factor in Gene Regulation

The Vitamin D Receptor is a member of the nuclear receptor superfamily of transcription factors. nih.gov Upon binding to its ligand, such as 1,25-dihydroxyvitamin D2, the VDR undergoes a conformational change. researchgate.net This change facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR). frontiersin.org

The VDR-RXR heterodimer then translocates to the cell nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. frontiersin.org This binding to VDREs acts as a molecular switch, initiating either the activation or repression of gene transcription. researchgate.net The VDR can regulate the expression of hundreds of genes, influencing a wide range of physiological processes. mdpi.comresearchgate.net

Coactivator and Corepressor Recruitment in VDR-Mediated Transcription

The regulation of gene expression by the VDR-RXR heterodimer is not a solitary event. The transcriptional activity is further modulated by the recruitment of a variety of coregulatory proteins, including coactivators and corepressors.

In the absence of a ligand, the VDR can be associated with corepressor molecules, which inhibit gene transcription. nih.gov Upon binding of an agonist like 1,25-dihydroxyvitamin D2, the conformational change in the VDR leads to the dissociation of corepressors and the recruitment of coactivator complexes. nih.gov These coactivator complexes, such as the steroid receptor coactivator (SRC) family, possess enzymatic activities (e.g., histone acetyltransferase activity) that modify chromatin structure, making the DNA more accessible for transcription. nih.gov This intricate interplay between the VDR, its ligand, and various coregulatory proteins allows for precise control over the expression of target genes. nih.gov

Structure-Activity Relationships (SAR) of this compound Analogs

The biological activity of this compound analogs is intrinsically linked to their chemical structure. Modifications to the side chain, particularly around the C24 position, can significantly impact their affinity for the VDR and, consequently, their biological potency.

Influence of the C24 Methyl Group and C22-C23 Double Bond on VDR Binding

The C22-C23 double bond introduces rigidity to the side chain, restricting its conformational flexibility. mdpi.com This rigidity can be advantageous for VDR binding if it pre-organizes the side chain into a favorable conformation for interaction with the receptor. However, it can also be detrimental if it prevents the molecule from adopting the optimal shape for the ligand-binding pocket. Studies on various vitamin D analogs have shown that modifications to this part of the side chain are critical in determining the biological activity profile. mdpi.com

Stereochemistry at C24 and its Effects on Biological Activity

When the C24 position is substituted, as in the case of a methyl group, it becomes a chiral center, leading to the possibility of different stereoisomers (R and S configurations). The stereochemistry at C24 has been shown to have a profound effect on the biological activity of vitamin D analogs. mdpi.com

| Stereochemistry at C24 | General Effect on Biological Activity |

|---|---|

| Natural (24S) | Often associated with the natural biological activity profile of vitamin D2 metabolites. mdpi.com |

| Unnatural (24R) | Can lead to altered biological responses, including changes in metabolic stability and potency. mdpi.com |

Side-Chain Modifications and Their Impact on VDR-Mediated Responses

The biological activity of vitamin D compounds is critically influenced by the structure of their side chains, which affects their interaction with the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that, upon binding with active vitamin D metabolites, modulates the expression of a multitude of genes.

Generally, modifications to the vitamin D side chain can alter the stability of the VDR-ligand complex, which in turn affects the recruitment of co-regulatory proteins (coactivators or corepressors) and the subsequent transcriptional response of target genes. Research on various synthetic vitamin D analogs has demonstrated that even minor alterations in the side chain can lead to significant changes in biological activity, ranging from enhanced potency to antagonistic effects. Without direct experimental evidence, the precise impact of the 24-methylene group on VDR-mediated responses remains speculative.

Cellular Effects and Intracellular Signaling

Modulation of Gene Expression by this compound Metabolites in Vitro

The primary mechanism by which vitamin D and its metabolites exert their biological effects is through the regulation of gene expression. Following activation, the VDR-ligand complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby initiating or repressing transcription.

While no in vitro studies specifically detailing the modulation of gene expression by metabolites of this compound could be identified, studies on the broader class of vitamin D2 compounds indicate that they can regulate genes involved in calcium homeostasis, immune function, and cell proliferation and differentiation. For instance, both 25-hydroxyvitamin D2 and 1α,25-dihydroxyvitamin D2 have been shown to modulate the transcriptome of various cell types, including peripheral blood mononuclear cells. nih.gov At supra-physiological concentrations, they appear to regulate a similar set of genes as their vitamin D3 counterparts, albeit with potentially different potencies. nih.gov

A key target gene for all active vitamin D compounds is CYP24A1, which encodes the 24-hydroxylase enzyme responsible for the catabolism of vitamin D metabolites. The induction of CYP24A1 expression serves as a classic indicator of VDR activation. It is highly probable that active metabolites of this compound would also induce CYP24A1 expression in a dose-dependent manner in VDR-expressing cells. However, the specific gene expression profile and the potency of this compound metabolites have yet to be determined experimentally.

Cellular Uptake and Intracellular Distribution of this compound and its Metabolites

The cellular uptake of vitamin D compounds is a complex process. As fat-soluble molecules, they can passively diffuse across the cell membrane. Additionally, there is evidence for carrier-mediated transport mechanisms. The primary carrier of vitamin D metabolites in the circulation is the Vitamin D Binding Protein (DBP). The DBP-vitamin D complex can be internalized by cells through a receptor-mediated endocytic process involving megalin, a multi-ligand receptor.

Specific studies on the cellular uptake and intracellular distribution of this compound are not available. However, research on related ergosterol (B1671047) derivatives and other sterols in organisms like yeast suggests that cellular uptake mechanisms can be influenced by the specific structure of the sterol. nih.govnih.gov Once inside the cell, vitamin D metabolites are transported to the mitochondria for further hydroxylation (activation) or to the nucleus to interact with the VDR. The precise intracellular trafficking pathways for this compound and its metabolites have not been elucidated.

Interactions with Vitamin D Binding Protein (DBP) and Bioavailability

Vitamin D Binding Protein (DBP) is the main transporter of vitamin D and its metabolites in the bloodstream, binding approximately 85-90% of circulating vitamin D compounds. The affinity of DBP for different vitamin D metabolites significantly influences their half-life, and consequently, their bioavailability.

It is well-established that DBP exhibits a lower binding affinity for vitamin D2 metabolites compared to their vitamin D3 counterparts. nih.gov This difference is attributed to the structural variations in the side chain. The presence of the 24-methylene group in this compound would likely result in a binding affinity for DBP that is comparable to or even lower than that of ergocalciferol (B368823). A lower binding affinity generally leads to a shorter circulating half-life and potentially altered bioavailability and biological potency.

The "free hormone hypothesis" posits that only the unbound fraction of vitamin D metabolites is biologically active and available for cellular uptake. Therefore, a lower DBP affinity for this compound and its metabolites could theoretically lead to a higher concentration of the free, active form, potentially compensating for the shorter half-life. However, this remains a topic of scientific discussion and requires specific experimental validation for this compound.

Table 1: Relative Binding Affinities of Selected Vitamin D Metabolites for DBP

| Compound | Relative Binding Affinity for DBP |

| 25-hydroxyvitamin D3 | High |

| 1α,25-dihydroxyvitamin D3 | Moderate |

| 25-hydroxyvitamin D2 | Lower than 25(OH)D3 |

| Vitamin D3 (Cholecalciferol) | Low |

| Vitamin D2 (Ergocalciferol) | Lower than Vitamin D3 |

Note: This table represents generalized relative affinities. Specific data for this compound is not available.

Mechanisms of Cellular Response Beyond VDR Genomic Action (if relevant to this compound specifically)

In addition to the classical genomic pathway that involves gene transcription, some vitamin D compounds can elicit rapid, non-genomic responses. These actions are initiated at the cell membrane and involve the activation of various intracellular signaling cascades, such as those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), leading to rapid changes in cellular function, like alterations in intracellular calcium levels. mdpi.comresearchgate.net

The existence of a membrane-associated VDR (mVDR) or other cell surface receptors that bind vitamin D has been proposed to mediate these non-genomic effects. nih.govnih.gov There is no specific research available to indicate whether this compound or its metabolites can initiate such non-genomic signaling pathways. However, studies with other vitamin D analogs suggest that the capacity to induce non-genomic responses can be independent of the affinity for the nuclear VDR. plos.org Therefore, it is conceivable that this compound could have unique non-genomic activities, but this area remains entirely unexplored.

Advanced Analytical Methodologies for 24 Methylene Vitamin D2 and Its Metabolites

Extraction and Sample Preparation Techniques

Effective sample preparation is a crucial first step to remove interfering substances and enrich the target analytes, thereby enhancing the accuracy and sensitivity of subsequent analyses. For vitamin D metabolites, which are often bound to transport proteins in biological fluids, this process is particularly important. acs.org

Protein Precipitation Strategies

Protein precipitation (PPT) is a common initial step in the analysis of vitamin D metabolites from biological samples like serum or plasma. rsc.org This process serves to release the analytes from binding proteins, such as the vitamin D binding protein (DBP), which binds to approximately 95-99% of all vitamin D metabolites in circulation. acs.org Various organic solvents are used to denature and precipitate these proteins.

Methanol (B129727) and acetonitrile (B52724) are frequently employed as precipitation solvents. rsc.org In one study comparing the two, methanol demonstrated higher extraction efficiency for 25-hydroxyvitamin D (25OHD) and 1,25-dihydroxyvitamin D (1,25(OH)₂D) due to their good solubility in methanol. rsc.org Other protocols utilize a mixture of solvents. For instance, a high-throughput method used a combination of methanol, isopropanol, and water to precipitate proteins from serum samples before further extraction. nih.gov Similarly, the analysis of vitamin D sulfated analogs in breast milk involved protein precipitation with acetonitrile. nih.gov The choice of solvent and the specific protocol can significantly impact the recovery of the target analytes. For example, in the analysis of human milk, protein precipitation with acetonitrile followed by liquid-liquid extraction yielded recoveries between 88.2% and 105% for various vitamin D metabolites. nih.gov

| Matrix | Precipitation Solvent(s) | Key Finding/Application | Reference |

|---|---|---|---|

| Human Plasma | Acetonitrile (ACN) | Used as a first step to release vitamin D metabolites from proteins before LLE. | acs.org |

| Human Serum | Methanol, Isopropanol, Water | Part of a high-throughput method for multiple vitamin D analytes. | nih.gov |

| Human Milk | Acetonitrile (ACN) | Protein precipitation was found to be more suitable than saponification, with recoveries of 70–107%. | nih.gov |

| Human Serum | Methanol | Found to have higher extraction efficiency compared to acetonitrile for 25OHD and 1,25(OH)₂D. | rsc.org |

| Human Milk | Ethanol | Used for protein precipitation prior to LLE and derivatization for SFC-MS/MS analysis. | d-nb.info |

Liquid-Liquid Extraction and Supercritical Fluid Extraction Approaches

Following protein precipitation, liquid-liquid extraction (LLE) is a classical and widely used technique for the purification and concentration of vitamin D and its metabolites. rsc.organnexpublishers.com LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. annexpublishers.com This method is effective at removing polar interferences and phospholipids (B1166683) that can cause matrix effects in mass spectrometry. nih.gov Common LLE solvents include hexane, ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), and various mixtures thereof. rsc.orgnih.govd-nb.info For example, a mixture of n-hexane and ethyl acetate (90:10, v/v) has been used to extract vitamin D metabolites from human milk after protein precipitation. d-nb.info Another approach for serum samples involved a single LLE step with tert-butyl methyl ether (TBME). rsc.org Supported liquid-liquid extraction (SLE) is a more modern variation that uses a solid support impregnated with the aqueous sample, over which the organic extraction solvent is passed. SLE is easier to automate and reduces sample preparation time compared to traditional LLE. nih.gov

Supercritical fluid extraction (SFE) represents a greener and often faster alternative to traditional solvent-based extraction methods. lu.seresearchgate.net SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com The solvating power of the supercritical fluid can be tuned by changing the pressure and temperature, and often a small amount of an organic co-solvent (modifier) is added. SFE has been successfully applied to the extraction of vitamins D2 and D3 from pharmaceutical preparations, eliminating the need for LLE or solid-phase extraction (SPE) and reducing organic solvent consumption. researchgate.net

| Technique | Solvent/Fluid | Matrix | Key Features | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Ethyl acetate and Ultrapure water | Human Plasma | Performed after protein precipitation to extract 12 different vitamin D analogs. | acs.org |

| Liquid-Liquid Extraction (LLE) | Hexane | Human Plasma | Used to separate components present in low concentrations. | annexpublishers.com |

| Supported Liquid-Liquid Extraction (SLE) | MTBE/Ethyl acetate (90/10%) | Human Serum | More efficient and less time-consuming than traditional LLE for high-throughput analysis. | nih.gov |

| Supercritical Fluid Extraction (SFE) | Carbon Dioxide (CO₂) | Pharmaceuticals | First reported use for vitamins D2 and D3, reducing organic solvent waste. | researchgate.net |

| Liquid-Liquid Extraction (LLE) | n-Hexane and Ethyl acetate (90:10, v/v) | Human Milk | Two-step LLE process used after protein precipitation. | d-nb.info |

Derivatization Strategies for Enhanced Detection

The detection of vitamin D metabolites, particularly at the low concentrations found in biological systems, is often limited by their poor ionization efficiency in mass spectrometry sources. rsc.orgnih.gov Derivatization is a chemical modification strategy used to overcome this limitation by attaching a functional group to the analyte that enhances its ionization and, therefore, the sensitivity of the assay. annexpublishers.comnih.gov

The most common derivatization approach for vitamin D compounds involves a Diels-Alder reaction with the s-cis-diene system present in the molecule. rsc.orgnih.gov 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a highly effective and widely used derivatizing reagent for this purpose. rsc.organnexpublishers.com PTAD reacts rapidly with vitamin D and its metabolites, and the resulting derivative typically shows a 10- to 100-fold improvement in signal intensity in LC-MS/MS analysis. nih.govannexpublishers.com This enhancement allows for the detection of metabolites present at very low levels, such as 1,25(OH)₂D, which circulates in the pg/mL range. nih.gov

More recently, novel derivatization agents have been developed to further improve sensitivity. Amplifex™ diene, for example, was specifically designed for LC-MS/MS analysis and features a positively charged end group that promotes enhanced ionization and provides a signal-to-noise ratio up to 10-fold higher than that achieved with PTAD. nih.gov

| Derivatization Reagent | Reaction Type | Advantage | Reference |

|---|---|---|---|

| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder reaction | Increases ionization efficiency and sensitivity (10-100 fold). Widely used. | rsc.organnexpublishers.comnih.gov |

| Amplifex™ diene | Diels-Alder reaction | Optimized for MS/MS with a positively charged group, offering increased sensitivity and selectivity over PTAD. | nih.gov |

| PyrNO reagent | - | Reacts quickly with vitamin D metabolites to enhance sensitivity and lower detection limits. | annexpublishers.com |

Chromatographic Separation Methods

Following extraction and cleanup, chromatographic methods are employed to separate the target analytes from any remaining matrix components and, crucially, from other structurally similar vitamin D metabolites and isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is considered a reference method for the quantification of vitamin D metabolites due to its high specificity and sensitivity. nih.govwho.int The technique facilitates the accurate measurement of nanogram quantities of vitamin D in biological fluids. who.int

A key challenge in vitamin D analysis is the separation of isobaric compounds (molecules with the same mass), such as the C3-epimers of 25OHD. nih.gov Chromatographic separation is essential to distinguish these forms. Various HPLC columns are used, with C18 phases being common. nih.govsigmaaldrich.com For instance, a method for analyzing vitamin D in dried blood spots used an ACE Excel C18 PFP column to achieve separation. nih.gov Another study employed a Zorbax SB-CN column with a multi-step flow and solvent gradient to resolve 25(OH)D3 from its epimer in half the time of previous methods. rsc.org The combination of a specific stationary phase with an optimized mobile phase gradient is key to achieving the required resolution for complex mixtures of vitamin D metabolites. rsc.orgnih.gov

| Column Type | Analytes Separated | Key Methodological Feature | Reference |

|---|---|---|---|

| Zorbax SB-CN | Vitamin D2, D3, 25(OH)D2, 25(OH)D3, epi-25(OH)D3, 24,25(OH)2D3 | Multi-step flow and solvent gradient for rapid separation of epimers. | rsc.org |

| ACE Excel C18 PFP | Vitamin D2, D3, 25(OH)D2, 25(OH)D3 | Used with a C18 guard column for analysis in dried blood spots. | nih.gov |

| Ascentis Express C18 | Vitamin D2, Vitamin D3 | Demonstrated suitability for routine analysis of fat-soluble vitamins. | sigmaaldrich.com |

| Zorbax-SIL (Normal Phase) | Vitamin D metabolites | Used for purification of multiple metabolites prior to quantification. | scispace.com |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and promising alternative to HPLC for the analysis of vitamin D compounds. acs.orgnih.gov SFC uses supercritical CO₂ as the primary mobile phase, which provides low viscosity and high diffusivity, often leading to faster and more efficient separations compared to liquid chromatography. mdpi.com The technique is particularly well-suited for the analysis of both nonpolar compounds like vitamin D esters and more polar hydroxylated metabolites in a single run. acs.orgnih.gov

The development of modern ultra-high-performance SFC (UHPSFC) systems has significantly increased the application of this technique. nih.gov A variety of stationary phases can be used to achieve selectivity. For the separation of nine different vitamin D metabolites, a 1-aminoanthracene (B165094) (1-AA) column was found to provide the best separation, successfully resolving all D2 and D3 forms. nih.gov Another study developed a UHPSFC-MS/MS method to separate 12 vitamin D analogs, including hydroxylated and esterified forms, in a single 8-minute run, also using a 1-AA column. acs.orgnih.gov SFC is often coupled with mass spectrometry, with atmospheric pressure chemical ionization (APCI) sometimes showing higher ionization efficiency than electrospray ionization (ESI) for these compounds. nih.govnih.gov

| Column Type | Analytes Separated | Run Time | Key Finding | Reference |

|---|---|---|---|---|

| 1-aminoanthracene (1-AA) | 12 vitamin D analogs (D2, D3, hydroxylated, and ester forms) | 8.0 min | First method for simultaneous analysis of hydroxylated and esterified forms. APCI showed higher ionization efficiency. | acs.orgnih.gov |

| 1-aminoanthracene (1-AA) | 9 vitamin D metabolites | < 8 min | First study of vitamin D metabolite analysis by SFC-MS. Baseline separation of D2 and D3 forms was achieved. | nih.gov |

| Torus 1-AA | Vitamin D3 and 7 impurities (including esters) | 10.0 min | Method developed for quality control of vitamin D3 in oily drug products. | uliege.be |

| Multiple columns tested | Vitamin D and main metabolites | - | Method developed for analysis in human milk following derivatization. | nih.gov |

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When combined with separation techniques like liquid or gas chromatography, it allows for the precise identification and quantification of specific compounds within a complex mixture.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the analysis of vitamin D and its metabolites, including 24-Methylene Vitamin D2. iiarjournals.orgwho.intiiarjournals.orgnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govacs.org LC-MS/MS can separate various vitamin D metabolites from each other and from interfering substances present in the sample matrix. iiarjournals.orgnih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific fragmentation patterns of the target analytes. iiarjournals.orgwho.int

Recent advancements in LC-MS/MS methodology, including the use of derivatization agents, have significantly improved the ionization efficiency and detection limits for vitamin D metabolites. mdpi.comacs.org For instance, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) can enhance the signal intensity of vitamin D compounds, allowing for the detection of low-abundance metabolites. oup.comfssai.gov.inresearchgate.net The development of ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods has further improved the speed and resolution of these analyses. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) represents an alternative approach for the analysis of vitamin D compounds. nih.govresearchgate.net A notable challenge with GC-MS is the thermal instability of vitamin D and its metabolites, which can lead to rearrangements at the high temperatures used in the GC inlet and column. nih.gov To address this, derivatization is typically required to form more stable and volatile compounds, such as trimethylsilyl (B98337) (TMS) ethers. acs.orgnih.govresearchgate.net

Despite these challenges, GC-MS/MS methods have been successfully developed for the determination of vitamin D3 and D2 in various matrices, demonstrating good accuracy and sensitivity. nih.govx-mol.com The primary advantage of GC-MS is its high chromatographic resolution. However, for comprehensive structural elucidation, it is often used in conjunction with LC-MS. researchgate.net

Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) vs. Electrospray Ionization (ESI)

The choice of ionization technique is critical for achieving optimal sensitivity in the mass spectrometric analysis of vitamin D metabolites. The two most common techniques are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is often favored for the analysis of non-polar compounds like vitamin D and its analogs because it has been shown to be more sensitive in many applications. google.comnih.gov It typically involves the ionization of the analyte in the gas phase through chemical reactions with reagent ions. usda.gov

Electrospray Ionization (ESI): ESI is a softer ionization technique that is generally more suitable for polar and thermally labile molecules. nih.govbham.ac.uk While traditionally considered less sensitive than APCI for vitamin D analysis, recent developments have shown that ESI can offer comparable or even superior sensitivity, particularly when mobile phase additives are used to promote the formation of protonated molecular ions ([M+H]+). researchgate.netgoogle.com The choice between APCI and ESI can be instrument-dependent, with different mass spectrometer designs favoring one technique over the other. researchgate.net

A comparative overview of these ionization techniques is presented below:

| Feature | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) |

| Principle | Gas-phase chemical ionization | Ionization from a charged droplet |

| Analyte Polarity | Ideal for non-polar to moderately polar compounds | Ideal for polar and ionic compounds |

| Sensitivity for Vitamin D | Often considered more sensitive | Sensitivity can be enhanced with additives |

| Matrix Effects | Generally less susceptible | Can be more susceptible to ion suppression |

Multiple Reaction Monitoring (MRM) for Specificity and Sensitivity

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry. nih.govbham.ac.ukd-nb.info In an MRM experiment, a specific precursor ion (the molecular ion of the target analyte) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. nih.gov This process of monitoring a specific precursor-to-product ion transition significantly reduces background noise and enhances the specificity of the analysis, as it is highly unlikely that other compounds in the sample will have the same molecular weight and fragmentation pattern. nih.govd-nb.info

The use of MRM is crucial for the accurate quantification of low-level analytes like this compound and its metabolites in complex biological matrices. nih.govoup.com

Challenges and Considerations in Analytical Quantification

Despite the power of modern analytical techniques, the quantification of this compound and its metabolites is not without its challenges.

Sensitivity and Detection Limits for Low Abundance Metabolites

A primary challenge in the analysis of vitamin D metabolites is achieving the required sensitivity to detect and quantify those that are present at very low concentrations in biological fluids. nih.govdtu.dk For example, the active hormonal form, 1,25-dihydroxyvitamin D, circulates at picomolar levels. nih.gov

To overcome this, various strategies are employed:

Derivatization: As mentioned previously, chemical derivatization can significantly enhance the ionization efficiency of vitamin D metabolites, leading to lower limits of detection. mdpi.comacs.org

Sample Enrichment: Techniques such as solid-phase extraction (SPE) are often used to concentrate the analytes of interest and remove interfering matrix components prior to LC-MS/MS analysis. nih.gov

Advanced Instrumentation: The use of the latest generation of mass spectrometers with improved ion optics and detector technology provides higher sensitivity. iiarjournals.org

The table below summarizes typical limits of quantification (LOQ) achieved for various vitamin D metabolites using advanced analytical methods.

| Compound | Analytical Method | Limit of Quantification (LOQ) |

| 25-hydroxyvitamin D3 | UHPLC-MS/MS with PTAD derivatization | 10-20 pg/mL nih.gov |

| 24,25-dihydroxyvitamin D3 | LC-MS/MS with DMEQ-TAD derivatization | 0.1-0.2 ng/mL nih.gov |

| 1,25-dihydroxyvitamin D3 | UHPLC-MS/MS with PTAD derivatization | 10-20 pg/mL nih.gov |

| Vitamin D3 | GC-MS/MS with trimethylsilylation | 1 ppb (ng/g) nih.gov |

Based on the conducted research, there is insufficient specific scientific literature available on the advanced analytical methodologies for the chemical compound "this compound" to fully address the requested article outline. While general analytical principles for vitamin D and its major metabolites are well-documented, detailed research findings focusing solely on "this compound" concerning matrix effects, specific internal standards, calibration strategies, and inter-laboratory comparability are not present in the available search results.

One commercial source provides basic analytical parameters, including a suggested liquid chromatography-mass spectrometry (LC-MS/MS) setup. However, this single data point is inadequate for generating a thorough and scientifically robust article covering the specific subsections of the requested outline. The broader literature on vitamin D analysis discusses challenges and strategies that are likely applicable to "this compound," but providing this general information would deviate from the strict instruction to focus solely on the specified compound.

Therefore, it is not possible to generate a detailed, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" due to the lack of specific research data.

Future Research Directions and Perspectives on 24 Methylene Vitamin D2 Biochemistry

Development of Novel 24-Methylene Vitamin D2 Analogs

The synthesis of new vitamin D analogs is a cornerstone of research aimed at creating compounds with enhanced therapeutic profiles, such as potent antiproliferative and immunomodulatory effects with minimal calcemic side effects. acs.orgmdpi.comoup.com The development of analogs of this compound, a naturally occurring form of vitamin D2 found in certain fungi, is a promising frontier.

Rational Design of Analogs with Modulated Enzymatic Metabolism

A primary strategy in developing more effective vitamin D analogs is to design molecules that are resistant to the body's natural catabolic processes. researchgate.netresearchgate.net The enzyme CYP24A1 is a key player in vitamin D metabolism, initiating the breakdown of active vitamin D compounds. oup.comdrugbank.comnih.gov Modifications to the side chain of vitamin D molecules, including the introduction of a 24-methylene group, can alter their susceptibility to this enzymatic degradation. researchgate.netfrontiersin.org

Future research will focus on a rational design approach to create this compound analogs with specific structural changes that hinder metabolism by CYP24A1. researchgate.netresearchgate.net This can involve modifications such as fluorination or the introduction of different functional groups at various positions on the side chain to create analogs with a longer biological half-life and sustained activity. researchgate.netacs.org For instance, the introduction of a 23-yne modification has been shown to prevent hydroxylation at both C23 and C24. researchgate.netresearchgate.net

Table 1: Examples of Structural Modifications in Vitamin D Analogs and Their Effects on Metabolism

| Modification | Example Analog | Effect on Metabolism | Reference |

| 20-epi modification | 20-epi-1,25(OH)₂D₃ | Slower catabolism by CYP24A1 | researchgate.netfrontiersin.org |

| 16-ene modification | 1α,25-Dihydroxy-16-ene-23-yne-vitamin D₃ | Resistant to the 24-hydroxylation cascade | researchgate.netresearchgate.net |

| 23-yne modification | 1α,25-Dihydroxy-16-ene-23-yne-vitamin D₃ | Prevents hydroxylation at C23 and C24 | researchgate.netresearchgate.net |

| Fluorination | Falecalcitriol | Increased metabolic stability | acs.org |

| 2-methylene modification | 2-methylene-19-nor-(20S)-1,25-(OH)₂D₃ | Increased potency | iiarjournals.org |

Investigation of Structure-Activity Relationships for Specific Receptor Interactions

The biological effects of vitamin D compounds are mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. mdpi.comoup.com The specific conformation of the vitamin D molecule, particularly its A-ring and side chain, dictates the strength and nature of this interaction. mdpi.com The side chain of vitamin D2, which contains a double bond between carbons 22 and 23 and a methyl group at carbon 24, distinguishes it from vitamin D3. nih.govnih.govwikipedia.org These differences influence how their metabolites interact with the VDR.

Future studies will systematically investigate the structure-activity relationships of novel this compound analogs. This involves synthesizing a series of analogs with precise modifications to the 24-methylene side chain and evaluating their binding affinity for the VDR. acs.orgmdpi.com X-ray crystallography and other structural biology techniques will be crucial in visualizing how these analogs fit into the VDR's ligand-binding pocket and how these interactions translate into specific gene regulation. mdpi.com The goal is to design analogs that can selectively activate or even antagonize the VDR in specific tissues, leading to targeted therapeutic effects. iiarjournals.orgmdpi.com

Mechanistic Elucidation of Differential Biological Activities

Understanding why this compound and its metabolites exhibit different biological activities compared to their vitamin D3 counterparts is a key research objective. This knowledge will be instrumental in harnessing their unique properties for therapeutic benefit.

Comparative Studies of this compound Metabolites versus D3 Metabolites

While both vitamin D2 and D3 are converted to their active forms, their metabolic pathways and the resulting metabolites can differ significantly. nih.govfrontiersin.org The presence of the C24-methyl group and the C22-C23 double bond in the vitamin D2 side chain leads to distinct metabolic products. nih.govresearchgate.net Studies have shown that vitamin D2 can be less effective than D3 in raising total 25(OH)D levels, and its administration can even lead to a decrease in circulating 25(OH)D3. nih.gov

Future research will involve detailed comparative studies of the metabolic profiles of this compound and vitamin D3. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) will be employed to identify and quantify the full spectrum of metabolites produced from each precursor in various cell types and in vivo models. mdpi.com These studies will help to pinpoint the specific metabolites responsible for the differential biological activities and provide a clearer understanding of their pharmacokinetics. researchgate.net It has been suggested that the C24 methyl group plays a significant role in the different metabolic fates of D2 and D3 compounds in target cells. researchgate.net

Enzyme Kinetics and Substrate Specificity for C24-Modifying Enzymes

The enzymes responsible for metabolizing vitamin D, particularly the cytochrome P450 family members like CYP24A1, exhibit varying specificities for different vitamin D analogs. drugbank.comimrpress.com The structural differences in the side chains of vitamin D2 and D3 analogs influence how they are recognized and processed by these enzymes. researchgate.net

Harnessing Microbial Bioconversions for Derivative Production

Fungi are a natural source of a diverse array of sterols, including ergosterol (B1671047), the precursor to vitamin D2. frontiersin.orgnih.gov The enzymatic machinery within these organisms can be exploited for the production of novel vitamin D derivatives. Fungal biotransformation offers a powerful and often regio- and stereoselective method for modifying complex molecules like steroids. tandfonline.comresearchgate.net

Future research will focus on identifying and characterizing fungal strains that can efficiently convert this compound or its precursors into new, potentially bioactive compounds. This involves screening different fungal species for their ability to perform specific hydroxylation, oxidation, or other modification reactions. tandfonline.com Genetic engineering techniques can be employed to enhance the production of desired derivatives by manipulating the fungal metabolic pathways. tandfonline.com This approach of "green chemistry" provides a sustainable and innovative route to generate a library of novel this compound derivatives for biological screening and potential therapeutic development.

Identification and Engineering of Microbial Enzymes for Specific Hydroxylations

The biological activation of vitamin D compounds requires precise hydroxylation at key positions, primarily C1α and C25. nih.gov Microbial enzymes, particularly cytochrome P450 monooxygenases (CYPs), have been identified as powerful biocatalysts for performing these regioselective hydroxylations, offering an alternative to complex chemical syntheses. sci-hub.se

Research has successfully identified several microbial CYPs capable of hydroxylating vitamin D. For instance, CYP105A1 from Streptomyces griseolus can hydroxylate vitamin D3 to produce 1α,25-dihydroxyvitamin D3. researchgate.net Similarly, CYP109E1 from Bacillus megaterium has been shown to hydroxylate vitamin D3 at the C24 and C25 positions. researchgate.net Unconventional biocatalysts, such as peroxygenases from fungi like Coprinopsis cinerea, have also demonstrated high efficiency in C25-hydroxylation of both vitamin D2 and D3. csic.es

A significant future direction lies in engineering these known enzymes to enhance their activity and specificity for this compound. Protein engineering techniques, including site-directed mutagenesis and directed evolution, have proven effective for other vitamin D forms. sci-hub.se A notable success was the creation of a double mutant of CYP105A1 (R73V/R84A), which resulted in a 435-fold increase in catalytic efficiency (kcat/Km) for the 25-hydroxylation of vitamin D3. researchgate.netmdpi.com Future research will involve applying these strategies to tailor enzymes for efficient 1α- and 25-hydroxylation of this compound, and potentially to explore novel hydroxylation patterns on its unique side chain.

Table 1: Examples of Microbial Enzymes and Engineering for Vitamin D Hydroxylation

| Enzyme | Source Organism | Substrate(s) | Key Engineering Success | Reference(s) |

|---|---|---|---|---|

| CYP105A1 | Streptomyces griseolus | Vitamin D3 | Double mutant (R73V/R84A) showed a 435-fold increase in kcat/Km for 25-hydroxylation. | mdpi.com, researchgate.net |

| CYP109E1 | Bacillus megaterium | Vitamin D3 | Catalyzes hydroxylation at C24 and C25. | researchgate.net |

| CYP105A1 (Engineered) | Streptomyces lividans (recombinant) | Vitamin D3 | Achieved three-step hydroxylation to 1α,25(OH)₂D₃ and novel metabolites. | mdpi.com |

| Peroxygenase | Coprinopsis cinerea | Vitamin D2, Vitamin D3 | Achieved 90-100% conversion rates for C25-hydroxylation. | csic.es |

Scalable Production of this compound and its Metabolites via Bioconversion

The industrial production of hydroxylated vitamin D metabolites is a significant challenge. Bioconversion using whole-cell microbial systems presents a promising avenue for scalable and sustainable production. nih.gov This approach utilizes engineered microorganisms as self-contained biocatalysts, eliminating the need for costly enzyme purification.

Researchers have successfully constructed "one-bacterium-multi-enzyme" systems for producing active vitamin D3. For example, an E. coli strain was engineered to express both the hydroxylase CYP105A1 and its redox partners, enabling the whole-cell catalysis of vitamin D3 into 25(OH)D3 and 1α,25(OH)₂D₃. nih.gov Under optimized conditions, this system produced 2.491 mg/L of 25(OH)D3 and 0.698 mg/L of 1α,25(OH)₂D₃. nih.gov Other systems using hosts like Kutzneria albida have achieved yields of 25-OH-D₃ up to 63.7 mg/L through the optimization of culture conditions, such as the addition of cyclodextrins to improve substrate solubility. mdpi.com

Future research on this compound will focus on developing similar whole-cell bioconversion platforms. This will involve expressing tailored hydroxylases (as identified in 6.3.1) in robust microbial hosts like E. coli or Bacillus megaterium. researchgate.net Key challenges to overcome for scalable production will include optimizing fermentation conditions, enhancing substrate uptake, and managing potential cellular toxicity of the vitamin D compounds to the microbial host.

Table 2: Research Findings in Whole-Cell Bioconversion of Vitamin D

| Microbial System | Product(s) | Yield | Key Finding | Reference(s) |

|---|---|---|---|---|

| Engineered E. coli BL21(DE3) expressing CYP105A1 and redox partners | 25(OH)VD₃, 1α,25(OH)₂VD₃ | 2.491 mg/L, 0.698 mg/L | Construction of a one-bacterium-multi-enzyme system for whole-cell catalysis. | nih.gov |

| Kutzneria albida | 25-OH-D₃, 25-OH-D₂ | 63.7 mg/L, 13.7 mg/L | Addition of 2-hydroxypropyl β-cyclodextrin significantly increased product yield. | mdpi.com |

| Bacillus megaterium expressing CYP109E1 | 24(S)(OH)VD₃, 25(OH)VD₃ | Not specified | Established a whole-cell system showing 95% substrate conversion in 24 hours. | researchgate.net |

Advancements in Analytical Characterization

The structural complexity of vitamin D compounds, including the existence of numerous isomers, presents a significant analytical challenge. Developing robust and precise analytical methods is crucial for identifying and quantifying novel metabolites of this compound.

Improved Methods for Isomer Separation and Stereochemical Analysis

Vitamin D and its metabolites can exist as various isomers, including stereoisomers (e.g., epimers) that often have identical masses and similar fragmentation patterns in mass spectrometry (MS). nih.goviiarjournals.org For example, the C-3 epimer of 25-hydroxyvitamin D3 is difficult to distinguish from the standard metabolite using conventional methods. iiarjournals.org Differentiating these isomers is critical as they may possess different biological activities.

Advanced analytical techniques are required to resolve these complex mixtures. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technology in this area. nih.gov The use of chiral chromatography columns has been particularly effective, enabling the baseline separation of epimers and other stereoisomers that would otherwise co-elute. bham.ac.uknih.gov For instance, a method using a Lux Cellulose-3 chiral column achieved excellent resolution between 25OHD3 and its 3-epi-25OHD3 form. nih.gov

Furthermore, developments in tandem mass spectrometry itself have allowed for differentiation without prior chromatographic separation in some cases. By using different fragmentation methods (like collision-induced dissociation), isomer-specific fragment ions can be generated, allowing for direct identification based on the MS/MS spectra. nih.govacs.org These advanced separation and detection strategies will be essential for the stereochemical analysis of hydroxylated metabolites derived from this compound.

Quantitative Method Development for Novel Metabolites and Analogs

Accurately quantifying novel and often low-abundance vitamin D metabolites in complex biological matrices is a major analytical goal. The development of sensitive and selective quantitative methods is paramount for understanding the metabolism and potential function of this compound derivatives.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis due to its superior selectivity and sensitivity compared to immunoassays. nih.gov Recent innovations have pushed detection limits to very low levels. For example, a method combining HPLC with differential ion mobility spectrometry and tandem mass spectrometry (HPLC-DMS-MS/MS) achieved a detection limit of 10 pg/mL for 1,25(OH)₂D₃ in serum. mdpi.com

Another advanced technique, supercritical fluid chromatography (SFC) coupled to tandem mass spectrometry, has also been developed for the quantification of vitamin D metabolites. nih.govnih.gov This method, often involving derivatization of the analytes with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to enhance ionization efficiency, has achieved quantitation limits as low as 50 pmol/L in human milk. nih.govresearchgate.net The development of such ultra-sensitive methods, which often require sophisticated sample preparation like supported liquid-liquid extraction (SLE) to remove interferences, will be directly applicable to the future discovery and quantification of novel metabolites of this compound. bham.ac.uknih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.